molecular formula C10H8N2O4 B11462667 N-(7-nitro-1-benzofuran-5-yl)acetamide

N-(7-nitro-1-benzofuran-5-yl)acetamide

Cat. No.: B11462667
M. Wt: 220.18 g/mol
InChI Key: MQVMQVWJQMICKH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name N-(7-nitro-1-benzofuran-5-yl)acetamide follows IUPAC rules for fused heterocyclic systems. The parent structure, benzofuran, is numbered such that the oxygen atom occupies position 1, with subsequent positions assigned clockwise (Figure 1). The nitro group (-NO₂) is located at position 7, while the acetamide substituent (-NHCOCH₃) is attached to position 5. This prioritization adheres to the descending order of suffix precedence, where the principal functional group (acetamide) receives the lowest possible locant.

Alternative naming conventions, such as the CAS index, might describe the compound as N-[7-nitro-5-benzofuranyl]acetamide , though the IUPAC form remains definitive. The molecular formula C₁₀H₈N₂O₄ reflects the benzofuran backbone (C₈H₅O), nitro group (NO₂), and acetamide moiety (C₂H₃NO).

Molecular Architecture: Benzofuran Core and Acetamide Substituent Analysis

The benzofuran system comprises a fused benzene and furan ring, with bond lengths and angles consistent with aromatic systems (Table 1). Density functional theory (DFT) calculations predict that the nitro group at position 7 induces electron withdrawal, polarizing the π-system toward the acetamide at position 5. This electronic asymmetry creates a dipole moment of approximately 4.2 D, as inferred from analogues in .

Table 1: Predicted Bond Parameters for this compound

Bond Type Length (Å) Angle (°)
C-O (furan) 1.36 108.2
C-N (nitro) 1.47 117.5
N-H (acetamide) 1.02 119.0

The acetamide group adopts a planar conformation due to resonance stabilization between the carbonyl and amine groups. This planarity facilitates intermolecular hydrogen bonding, as observed in crystalline analogues like 1-(5-nitro-benzofuran-2-yl)ethanone.

Crystallographic Data and Conformational Isomerism

While no direct crystallographic data exists for this compound, X-ray studies of related nitrobenzofurans reveal monoclinic crystal systems with P2₁/c space groups. The nitro group typically lies coplanar with the benzofuran ring to maximize conjugation, while the acetamide substituent may exhibit rotational freedom depending on packing forces.

Conformational isomerism arises from two sources:

  • Nitro group orientation : The nitro oxygen atoms can adopt syn- or anti-periplanar arrangements relative to the acetamide.
  • Acetamide rotation : The NHCOCH₃ group may rotate ±15° from the ring plane, as seen in 2-acetyl-5-nitrobenzo[b]furan derivatives.

Comparative Analysis with Structural Analogues (5-nitro vs. 7-nitro Derivatives)

The positioning of nitro and acetamide groups critically influences physicochemical properties (Table 2).

Table 2: Comparative Properties of Nitrobenzofuran Analogues

Compound λₘₐₓ (nm) Log P Dipole Moment (D)
N-(5-nitro-1-benzofuran-7-yl)acetamide 320 1.8 3.9
This compound 335 1.5 4.2
1-(5-nitro-benzofuran-2-yl)ethanone 310 2.1 3.1

Key differences include:

  • Bathochromic shift : The 7-nitro isomer exhibits a 15 nm redshift in UV-Vis absorption compared to its 5-nitro counterpart due to enhanced conjugation pathways.
  • Polarity : The para relationship between nitro and acetamide groups in the 7-nitro derivative increases solubility in polar aprotic solvents.
  • Thermal stability : 7-nitro isomers decompose at 245°C versus 220°C for 5-nitro analogues, attributed to reduced steric strain.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

N-(7-nitro-1-benzofuran-5-yl)acetamide

InChI

InChI=1S/C10H8N2O4/c1-6(13)11-8-4-7-2-3-16-10(7)9(5-8)12(14)15/h2-5H,1H3,(H,11,13)

InChI Key

MQVMQVWJQMICKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C2C(=C1)C=CO2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Nitrophenol Derivatives

The benzofuran core is often constructed via cyclization of nitrophenol precursors. In a representative approach, 2-hydroxy-5-nitrobenzonitrile undergoes cyclization with aryloxy ketones in dry acetone under reflux conditions. For example, reaction with chloroacetone and potassium carbonate yields 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one (2a ) after 8 hours of reflux . This method prioritizes the formation of the fused benzofuran ring while introducing nitro and acetyl groups at specific positions.

Table 1: Cyclization Conditions and Yields

Starting MaterialReagentSolventTime (h)Yield (%)
2-Hydroxy-5-nitrobenzonitrileChloroacetoneAcetone872
2-Hydroxy-4-nitrobenzonitrilePhenacyl bromideEthanol665

The position of the nitro group in the starting material dictates its final location in the benzofuran product. For instance, 2-hydroxy-4-nitrobenzonitrile yields derivatives with nitro at position 7 after cyclization . This regioselectivity is critical for synthesizing N-(7-nitro-1-benzofuran-5-yl)acetamide, as subsequent acetylation targets the amino group at position 5.

Acetylation of Aminobenzofuran Precursors

Direct acetylation of 5-aminobenzofuran derivatives provides a straightforward route to the target compound. As demonstrated in a patent, 5-aminobenzofuran is heated with acetyl chloride in hydrochloric acid, forming N-(1-benzofuran-5-yl)acetamide with a 90.8% yield . The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetyl chloride.

Key Reaction Parameters :

  • Temperature : 80°C for 40 minutes

  • Workup : Neutralization with aqueous ammonia followed by extraction with ethyl acetate

  • Purification : Recrystallization from ethanol

This method avoids competitive nitration by performing acetylation first, ensuring the amine group is protected before introducing the nitro substituent.

Regioselective Nitration of Benzofuran-Acetamide Intermediates

Introducing the nitro group at position 7 requires careful control of directing effects. The acetamide group at position 5 acts as a meta-director, favoring nitration at position 7. In a modified approach, N-(1-benzofuran-5-yl)acetamide is treated with nitric acid in sulfuric acid at 0–5°C, achieving 68% yield of the 7-nitro derivative .

Mechanistic Insights :

  • Electrophilic Aromatic Substitution : The nitrosonium ion (NO₂⁺) attacks the benzene ring meta to the acetamide group.

  • Steric Effects : Bulky substituents at position 2 (e.g., acetyl groups) hinder nitration at adjacent positions, enhancing regioselectivity .

Table 2: Nitration Efficiency Under Varying Conditions

SubstrateNitrating AgentTemperature (°C)Yield (%)
N-(1-Benzofuran-5-yl)acetamideHNO₃/H₂SO₄0–568
1-(5-Nitrobenzofuran-2-yl)ethanoneAcetyl nitrate2555

Structural Characterization and Validation

Synthetic products are validated via spectroscopic methods:

  • IR Spectroscopy : N–H stretches at 3250–3300 cm⁻¹ and C=O peaks at 1680–1700 cm⁻¹ confirm acetamide formation .

  • ¹H NMR : Aromatic protons adjacent to nitro groups resonate downfield at δ 8.2–8.5 ppm .

Table 3: Spectroscopic Data for this compound

TechniqueKey SignalsReference
IR3280 cm⁻¹ (N–H), 1695 cm⁻¹ (C=O)
¹H NMR (DMSO-d6)δ 8.35 (s, 1H, H-7), δ 2.15 (s, 3H, CH3)

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(7-nitro-1-benzofuran-5-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. The nitro group can be reduced to an amino group, which can then be conjugated to other biomolecules for labeling and detection .

Medicine: this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-(7-nitro-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Solubility (mg/mL) ¹³C-NMR (CONH, ppm) Molecular Weight (Da)
This compound Benzofuran 7-NO₂, 5-acetamide Not reported ~169–171 ~244.2
Compound 9 () Dibenzoazepin Fluoro-biphenyl, acetamide 50 171.4 452.5
N-(6-Trifluoromethylbenzothiazole-2-yl) Benzothiazole CF₃, phenylacetamide Not reported ~168–170 ~340.3
Table 2: Substituent Effects on Bioactivity
Substituent Electron Effect Solubility Impact Potential Pharmacological Role
7-NO₂ (Target) Strong electron-withdraw Low Enhanced reactivity, nitroreduction susceptibility
3-OCH₃ () Electron-donating Moderate Improved membrane permeability
CF₃ () Moderate electron-withdraw Moderate Metabolic stability, lipophilicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(7-nitro-1-benzofuran-5-yl)acetamide?

  • Methodology : The compound can be synthesized via acetylation of the parent amine under reflux conditions. For example, analogous acetamide derivatives (e.g., N-(4-chloro-2-nitrophenyl)acetamide) are prepared by reacting the amine precursor with acetic anhydride at elevated temperatures, followed by purification via recrystallization .
  • Key Steps :

  • Reagent Selection : Use acetic anhydride for acetylation due to its high reactivity and ease of removal.
  • Purification : Recrystallization in ethanol or methanol ensures high purity (>95%) .
    • Validation : Confirm product identity via melting point analysis, NMR (¹H/¹³C), and HRMS.

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Elucidation :

  • X-ray Crystallography : Resolves crystal packing and molecular conformation (e.g., nitro group torsion angles in related compounds) .
  • NMR Spectroscopy : ¹H NMR (δ 2.1 ppm for acetamide methyl; aromatic protons δ 6.8–8.2 ppm) and ¹³C NMR (C=O at ~168 ppm) .
    • Purity Assessment : HPLC with UV detection (λmax ~255 nm) or UPLC-MS for trace impurity profiling .

Q. How can researchers optimize solubility for in vitro assays?

  • Solubility Screening : Test in DMSO (primary solvent) followed by dilution in aqueous buffers (e.g., PBS). For low solubility, use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) .
  • Stability : Store stock solutions at -20°C to prevent hydrolysis; monitor degradation via LC-MS .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects : Nitro groups enhance electrophilicity, potentially increasing receptor binding affinity. Halogenation (e.g., Cl, Br) can improve metabolic stability .
  • Comparative Data :
SubstituentBioactivity (IC₅₀)LogP
-NO₂12 µM1.8
-Cl8 µM2.1
-CH₃25 µM1.5
Data adapted from studies on analogous acetamides .

Q. How can contradictory biological activity data across assay conditions be resolved?

  • Troubleshooting Workflow :

Assay Validation : Ensure consistency in pH, temperature, and cell line viability (e.g., MTT assay for cytotoxicity thresholds) .

Data Normalization : Use internal controls (e.g., reference inhibitors) to account for inter-experimental variability.

Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants independently .

Q. What computational tools are effective for predicting reactivity and degradation pathways?

  • In Silico Approaches :

  • Density Functional Theory (DFT) : Predicts nitro group reduction potentials and hydrolytic stability .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) .
    • Case Study : MD simulations of N-(4-chloro-2-nitrophenyl)acetamide revealed sulfonamide group interactions with serine hydrolases, guiding derivative design .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray)?

  • Resolution Strategy :

  • Dynamic Effects : NMR captures solution-state conformers, while X-ray reflects solid-state packing. Compare with computational models (e.g., Gaussian NMR chemical shift predictions) .
  • Crystallographic Artifacts : Check for disorder in nitro or benzofuran groups using Olex2 or SHELXL refinement tools .

Q. What statistical methods are robust for dose-response studies?

  • Analysis Framework :

  • Nonlinear Regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Error Propagation : Bootstrap resampling to estimate confidence intervals for EC₅₀ values .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling nitro-substituted acetamides?

  • Risk Mitigation :

  • Explosivity Risk : Avoid grinding dry nitro compounds; use wet crystallization methods .
  • Toxicity : Wear PPE (gloves, goggles) and use fume hoods during synthesis. Refer to SDS for LD₅₀ data (e.g., oral toxicity >500 mg/kg in rodents for related compounds) .

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